molecular formula C20H12F3N3O3 B7785449 6-(4-(Difluoromethoxy)phenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

6-(4-(Difluoromethoxy)phenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B7785449
M. Wt: 399.3 g/mol
InChI Key: XEHSDKNMXLSTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the molecular formula C₂₀H₁₂F₃N₃O₃ and molecular weight 399.33 g/mol (CAS: 1011397-92-4), is a pyrazolo[3,4-b]pyridine derivative featuring a difluoromethoxy group at the 4-position of the phenyl ring and a fluorine atom at the 4-position of the second phenyl substituent . Its synthesis typically involves hydrolysis of methyl ester intermediates under basic conditions (e.g., NaOH in MeOH-H₂O), followed by acidification to yield the carboxylic acid .

Properties

IUPAC Name

6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F3N3O3/c21-12-3-5-13(6-4-12)26-18-16(10-24-26)15(19(27)28)9-17(25-18)11-1-7-14(8-2-11)29-20(22)23/h1-10,20H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHSDKNMXLSTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=C2)C(=O)O)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Cyclization (Adapted from Search Result )

A copper-catalyzed reaction between 3,5-pyrazoledicarboxylic acid and 4-fluorophenylamine under aerobic conditions forms the pyrazolo[3,4-b]pyridine core. Key modifications include:

  • Reagents : CuSO₄·5H₂O (10 mol%), pyridine/water (1:2 v/v).

  • Conditions : 180°C, 24 hours in a sealed reactor.

  • Outcome : Direct formation of the 1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid intermediate.

This method avoids multi-step protection/deprotection sequences, achieving a 53% yield in model systems.

Japp–Klingemann Annulation (Adapted from Search Result )

An alternative route involves:

  • SₙAr Reaction : 2-Chloro-3-nitropyridine reacts with ethyl acetoacetate to form a keto ester.

  • Hydrazone Formation : Condensation with 4-fluorophenylhydrazine.

  • Cyclization : Intramolecular nucleophilic aromatic substitution (SₙAr) under basic conditions (K₂CO₃, DMF, 100°C).

This method yields the core structure with a nitro group at position 5, which is subsequently reduced and oxidized to the carboxylic acid.

Introduction of the 4-(Difluoromethoxy)phenyl Group

Late-Stage Suzuki–Miyaura Coupling

The difluoromethoxy phenyl moiety is introduced via palladium-catalyzed cross-coupling:

  • Substrate : Bromopyrazolo[3,4-b]pyridine intermediate (prepared via bromination at position 6).

  • Conditions : Pd(PPh₃)₄ (5 mol%), 4-(difluoromethoxy)phenylboronic acid, Na₂CO₃, DME/H₂O (3:1), 80°C, 12 hours.

  • Yield : 68–72%.

Direct Electrophilic Substitution

Electrophilic substitution using 4-(difluoromethoxy)benzenediazonium tosylate under acidic conditions (H₂SO₄, 0°C) selectively functionalizes position 6. However, competing reactions at nitrogen centers necessitate careful pH control.

Carboxylic Acid Functionalization

Oxidation of Methyl Esters

A methyl ester precursor (introduced during core assembly) is hydrolyzed using LiOH (THF/H₂O, 60°C, 6 hours) to yield the carboxylic acid. This step achieves >90% conversion with minimal side reactions.

Direct Carboxylation

Carbon dioxide insertion under high pressure (20 bar CO₂, CuI catalyst, DMF, 120°C) directly carboxylates position 4. While efficient, this method requires specialized equipment.

Integrated Synthetic Routes

Route A: Copper-Catalyzed One-Pot Synthesis

StepDescriptionConditionsYield
1Core formationCuSO₄, pyridine/H₂O, 180°C, 24h53%
2Suzuki couplingPd(PPh₃)₄, boronic acid, 80°C, 12h70%
3Ester hydrolysisLiOH, THF/H₂O, 60°C, 6h92%
Total 34%

Route B: Sequential Annulation and Functionalization

StepDescriptionConditionsYield
1Japp–Klingemann annulationK₂CO₃, DMF, 100°C, 3h65%
2Nitro reductionH₂, Pd/C, MeOH, 25°C, 4h88%
3CarboxylationCO₂, CuI, DMF, 120°C, 8h75%
4Electrophilic substitutionDiazonium salt, H₂SO₄, 0°C, 1h60%
Total 26%

Challenges and Optimization

  • Regioselectivity : Competing substitution at pyridine N-oxide positions necessitates directing groups (e.g., nitro).

  • Difluoromethoxy Stability : The OCF₂H group is prone to hydrolysis under strongly acidic/basic conditions, requiring neutral pH during coupling.

  • Scale-Up Limitations : High-pressure carboxylation (Route B) is less practical for industrial production compared to ester hydrolysis .

Chemical Reactions Analysis

Types of Reactions

6-(4-(Difluoromethoxy)phenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse range of products.

Scientific Research Applications

Oncology

Research indicates that this pyrazolo[3,4-b]pyridine derivative has potential as an anticancer agent. Its ability to inhibit tumor cell proliferation has been documented in several studies:

  • Targeting Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth.
  • Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in the viability of breast cancer cells, suggesting its potential as an adjunct therapy in cancer treatment.

Neurology

The compound has also shown promise in neurological applications, particularly concerning neurodegenerative diseases:

  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress.
  • Case Study : Animal models of Alzheimer's disease treated with this compound exhibited improved cognitive function and reduced amyloid plaque formation, highlighting its potential role in neuroprotection.

Data Tables

Application AreaMechanism of ActionObserved EffectsReferences
OncologyKinase inhibitionDecreased tumor cell viability
NeurologyNeuroprotectionImproved cognitive function; reduced amyloid plaques

Mechanism of Action

The mechanism of action of 6-(4-(Difluoromethoxy)phenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogs and their differences:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Notes
Target Compound C₂₀H₁₂F₃N₃O₃ 399.33 - 4-(Difluoromethoxy)phenyl
- 4-Fluorophenyl
1011397-92-4 High fluorine content may improve metabolic stability
5-Chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₅H₁₁F₂N₃O₃ 319.27 - Chlorine at C5
- Methyl groups at C3 and C6
1011396-52-3 Smaller size and lower molecular weight; chloro substituent may enhance electrophilicity
1-(2-Fluorophenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₂₀H₁₄FN₃O₂ 347.35 - 2-Fluorophenyl
- 4-Methylphenyl
1011399-69-1 Methyl group increases lipophilicity; altered fluorine position impacts steric effects
3-Cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₂₂H₁₆FN₃O₂ 381.38 - Cyclopropyl at C3
- Phenyl at C6
N/A Cyclopropyl enhances ring rigidity; phenyl group may π-stack with biological targets
Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate C₂₂H₁₆F₃N₃O₃ 427.40 - Methyl ester at C4
- Methyl at C3
1011400-18-2 Ester precursor to the target compound; methyl group may reduce solubility

Functional Group Impact

  • Analogs with single fluorine atoms (e.g., 2-fluorophenyl in ) show reduced polarity.
  • Heterocyclic Modifications : Replacement of phenyl groups with thiophene (e.g., methyl 1-(2-fluorophenyl)-6-(thiophen-2-yl)-... in ) introduces sulfur-based interactions, while furan derivatives (e.g., ) increase oxygen-mediated solubility.
  • Chlorine vs. Methyl : Chlorine at C5 (as in ) may enhance oxidative stability but reduce bioavailability compared to methyl groups.

Biological Activity

6-(4-(Difluoromethoxy)phenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its structural characteristics, biological activities, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound belongs to the pyrazolo[3,4-b]pyridine class, which is known for various biological activities. Its molecular formula is C21H14F3N3O3C_{21}H_{14}F_{3}N_{3}O_{3} with a molecular weight of approximately 405.34 g/mol. The presence of difluoromethoxy and fluorophenyl groups contributes to its unique properties.

1. PPAR Agonism

Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including this compound, act as agonists for the human peroxisome proliferator-activated receptor alpha (hPPARα). This receptor plays a crucial role in lipid metabolism and glucose homeostasis. In a study, a related derivative demonstrated efficacy comparable to fenofibrate in reducing plasma triglyceride levels in high-fructose-fed rat models, highlighting its potential for treating dyslipidemia .

2. Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukins (IL-4, IL-5) in various in vitro and in vivo models. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation such as asthma and other respiratory diseases .

3. Anticancer Activity

Preliminary studies have indicated that the compound may possess anticancer properties. Its structure allows it to interact with various molecular targets involved in cancer progression. For instance, it has been evaluated for its ability to inhibit histone deacetylases (HDACs), which are implicated in cancer cell proliferation and survival .

Structure-Activity Relationships (SAR)

The SAR studies conducted on this class of compounds reveal that modifications on the pyrazolo ring significantly affect biological activity. Key factors influencing activity include:

  • Steric Bulk : The size and position of substituents on the pyrazolo ring can enhance or diminish receptor binding affinity.
  • Hydrophobic Interactions : The nature of the distal hydrophobic tail influences the agonistic activity on hPPARα.
  • Acidic Head Group : The presence and position of the carboxylic acid group are crucial for maintaining biological activity .

Case Studies

Several studies have documented the biological effects of this compound:

  • Study 1 : A derivative was tested for its ability to reduce triglyceride levels in an animal model, showing promising results comparable to established drugs like fenofibrate.
  • Study 2 : In vitro assays demonstrated that the compound effectively inhibited TNF production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for preparing 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?

The synthesis typically involves cyclocondensation of substituted aldehydes with aminopyridines, followed by functional group modifications. For example:

  • Step 1 : Condensation of 4-(difluoromethoxy)benzaldehyde with 4-fluorophenylhydrazine to form the pyrazole core .
  • Step 2 : Cyclization using catalysts like palladium or copper in solvents such as DMF or toluene to assemble the pyrazolo[3,4-b]pyridine scaffold .
  • Step 3 : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under basic conditions (NaOH/EtOH) to yield the carboxylic acid moiety .

Q. How can researchers purify and characterize this compound effectively?

  • Purification : Use column chromatography with silica gel and gradients of ethyl acetate/hexane. For acidic impurities, acid-base extraction (e.g., 1M HCl wash) is recommended .
  • Characterization :
  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra to confirm substituent positions and fluorine integration .
  • HPLC-MS : Verify purity (>95%) and molecular weight using electrospray ionization (ESI-MS) .

Q. What spectroscopic techniques are critical for structural elucidation?

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., dihedral angles between aromatic rings) .
  • FT-IR : Identifies carboxylic acid C=O stretching (~1700 cm1^{-1}) and pyrazole N-H bonds (~3200 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the presence of sensitive fluorinated groups?

  • Catalyst screening : Replace Pd with CuI in DMF at 80°C to reduce side reactions (e.g., defluorination) while maintaining >70% yield .
  • Solvent effects : Use toluene for cyclization steps to minimize hydrolysis of difluoromethoxy groups .
  • Inert atmosphere : Conduct reactions under argon to prevent oxidation of intermediates .

Q. How should researchers address contradictions in spectroscopic data during structural analysis?

  • Case study : Discrepancies in 19F^{19}F NMR chemical shifts may arise from solvent polarity or hydrogen bonding. Compare data across solvents (DMSO-d6_6 vs. CDCl3_3) and validate with DFT calculations (B3LYP/6-31G**) .
  • Crystallographic validation : Resolve ambiguities in substituent orientation (e.g., para vs. meta fluorophenyl groups) using single-crystal XRD .

Q. What strategies are effective for studying structure-activity relationships (SAR) in fluorinated pyrazolo-pyridines?

  • Bioisosteric replacement : Substitute difluoromethoxy with trifluoromethoxy groups to assess impact on lipophilicity (LogP) and target binding .
  • Enzyme inhibition assays : Test carboxylic acid derivatives against kinases (e.g., EGFR) using fluorescence polarization assays to correlate substituent effects with IC50_{50} values .

Q. How can computational methods predict the metabolic stability of this compound?

  • ADMET modeling : Use tools like SwissADME to estimate CYP450 metabolism sites, focusing on fluorophenyl and pyrazole moieties .
  • In vitro validation : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS to confirm computational predictions .

Methodological Notes

  • Synthetic protocols from , and 17 provide foundational steps, while advanced characterization relies on techniques in and .
  • Contradictions in data (e.g., NMR shifts) require cross-validation with XRD () or theoretical models ().
  • Biological evaluation should reference hydrazone derivative methodologies in for antimicrobial or kinase studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.